molecular formula C10H7ClN4O3S B12905377 5-[(2-Amino-5-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one CAS No. 62688-67-9

5-[(2-Amino-5-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one

Cat. No.: B12905377
CAS No.: 62688-67-9
M. Wt: 298.71 g/mol
InChI Key: JTALDJUVILJWKC-UHFFFAOYSA-N
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Description

5-((2-Amino-5-nitrophenyl)thio)-4-chloropyridazin-3(2H)-one is a complex organic compound with significant potential in various scientific fields. This compound features a pyridazinone core substituted with amino, nitro, and thio groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Amino-5-nitrophenyl)thio)-4-chloropyridazin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2-aminophenol to produce 2-amino-5-nitrophenol, which is then reacted with thio compounds and chloropyridazinone under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent reactions in specialized reactors. The process requires stringent control of temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-((2-Amino-5-nitrophenyl)thio)-4-chloropyridazin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridazinones and aminophenyl derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

5-((2-Amino-5-nitrophenyl)thio)-4-chloropyridazin-3(2H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-((2-Amino-5-nitrophenyl)thio)-4-chloropyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro and amino groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-nitrophenol
  • (2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone
  • 2-Amino-5-nitropyridine

Uniqueness

5-((2-Amino-5-nitrophenyl)thio)-4-chloropyridazin-3(2H)-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be suitable for .

Properties

CAS No.

62688-67-9

Molecular Formula

C10H7ClN4O3S

Molecular Weight

298.71 g/mol

IUPAC Name

4-(2-amino-5-nitrophenyl)sulfanyl-5-chloro-1H-pyridazin-6-one

InChI

InChI=1S/C10H7ClN4O3S/c11-9-8(4-13-14-10(9)16)19-7-3-5(15(17)18)1-2-6(7)12/h1-4H,12H2,(H,14,16)

InChI Key

JTALDJUVILJWKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])SC2=C(C(=O)NN=C2)Cl)N

Origin of Product

United States

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